molecular formula C5H4BrNO3 B143290 3-Bromo-5-methylisoxazole-4-carboxylic acid CAS No. 130742-22-2

3-Bromo-5-methylisoxazole-4-carboxylic acid

Cat. No. B143290
M. Wt: 205.99 g/mol
InChI Key: MWOSKCLDLLPNFA-UHFFFAOYSA-N
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Description

3-Bromo-5-methylisoxazole-4-carboxylic acid is a derivative of isoxazole, a five-membered heteroaromatic compound. Isoxazoles are known to exhibit tautomerism, where they can exist in different forms depending on the solvent and conditions. The presence of a bromine atom and a methyl group on the isoxazole ring, along with a carboxylic acid functionality, suggests that this compound could have interesting chemical properties and potential for further functionalization .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the bromination of the methyl group on 3-aryl-5-methyl-isoxazole-4-carboxylate has been studied, leading to the formation of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which serves as a precursor for other isoxazole-fused heterocycles . Additionally, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles from related carboxylates has been reported, indicating the versatility of isoxazole derivatives as scaffolds for further chemical transformations .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized by various spectroscopic techniques. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single crystal X-ray diffraction, which provides detailed information about bond lengths and angles, as well as the overall molecular conformation . Such structural analyses are crucial for understanding the reactivity and properties of isoxazole compounds.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a range of chemical reactions. The study of isoxazole-4-carboxylic acid derivatives revealed that they can be synthesized through domino isoxazole-isoxazole isomerization, catalyzed by Fe(II). This process can lead to the formation of isoxazole-4-carboxylic esters and amides, as well as oxazole derivatives under different conditions . The reactivity of the isoxazole ring allows for the creation of diverse compounds with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The basicity and acidity of these compounds can be compared to that of carboxylic acids, as indicated by the recorded basicities of isoxazole and its derivatives . The presence of substituents such as bromine and methyl groups can further affect the solubility, stability, and reactivity of the compound, making it a valuable entity for various chemical applications .

Scientific Research Applications

Tautomerism and Spectroscopy

Research has shown that derivatives of isoxazole, such as 3-bromo-5-methylisoxazole-4-carboxylic acid, exhibit interesting tautomeric behaviors. Studies like those conducted by Boulton and Katritzky (1961) in "Tetrahedron" provide insights into the infra-red and ultra-violet spectra of these compounds, indicating their existence in different tautomeric forms depending on the solution and phase. This has implications for understanding the basicity and acidity of these compounds (A. Boulton & A. Katritzky, 1961).

Mass Spectrometry and Isomerization Studies

Research by Zhigulev et al. (1974) in "Chemistry of Heterocyclic Compounds" examined the mass spectra of 3-aryl-5-methylisoxazole-4-carboxylic acid derivatives, highlighting thermal isomerization of the isoxazole ring. This study is significant for understanding the molecular structure and behavior of these compounds under different conditions (K. K. Zhigulev, R. A. Khmel’nitskiĭ & M. Panina, 1974).

Synthetic Chemistry

Robins et al. (2007) in the "Journal of combinatorial chemistry" explored the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from 3-bromo-5-methylisoxazole-4-carboxylic acid. This study demonstrates the potential of these compounds in the creation of drug-like isoxazoles, showcasing the versatility of 3-bromo-5-methylisoxazole-4-carboxylic acid in synthetic chemistry (Lori I Robins, J. Fettinger, D. S. Tinti & M. Kurth, 2007).

Insights into Bromination and Synthesis

Roy et al. (2004) in "Tetrahedron" provided insights into the bromination of 3-aryl-5-methylisoxazole-4-carboxylate, a precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate. This research is crucial for understanding the synthesis of isoxazole-fused heterocycles, further highlighting the importance of 3-bromo-5-methylisoxazole-4-carboxylic acid in organic synthesis (A. K. Roy, B. Rajaraman & S. Batra, 2004).

Future Directions

The future directions in the field of isoxazole derivatives involve the development of new eco-friendly synthetic strategies. This is due to the enormous significance of isoxazole derivatives in drug discovery .

properties

IUPAC Name

3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)4(6)7-10-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOSKCLDLLPNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445024
Record name 3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylisoxazole-4-carboxylic acid

CAS RN

130742-22-2
Record name 3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RN Hanson, FA Mohamed - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… Heating the 3-bromo-5methylisoxazole-4-carboxylic acid with methanolic potassium hydroxide at reflux for 96 hours gave a 61% yield of the 3-methoxy-5-methylisoxazole-4-carboxylic …
Number of citations: 5 onlinelibrary.wiley.com

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